Bienvenue dans la boutique en ligne BenchChem!

7(8H)-Pteridinone

EGFR T790M inhibitor scaffold hopping drug-resistant NSCLC

7(8H)-Pteridinone (IUPAC: 8H-pteridin-7-one, CAS 2432-27-1) is the unsubstituted parent heterocycle of the pteridine-7(8H)-one family, a fused bicyclic system comprising a pyrimidine ring annulated to a pyrazine ring. With molecular formula C₆H₄N₄O, molecular weight 148.12 g·mol⁻¹, XLogP −0.7, topological polar surface area 67.2 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and zero rotatable bonds, it presents a compact, planar, hydrogen-bonding-competent scaffold that serves as the core pharmacophore for multiple classes of kinase inhibitors (CDK4/6, PLK1, EGFR, RSK, FLT3, PI3K) and as the starting material for fluorescent pteridine adenosine nucleoside analogs.

Molecular Formula C6H4N4O
Molecular Weight 148.12 g/mol
CAS No. 2432-27-1
Cat. No. B3064883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7(8H)-Pteridinone
CAS2432-27-1
Molecular FormulaC6H4N4O
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)NC(=O)C=N2
InChIInChI=1S/C6H4N4O/c11-5-2-8-4-1-7-3-9-6(4)10-5/h1-3H,(H,7,9,10,11)
InChIKeyOOIPDYWPGUHUJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7(8H)-Pteridinone (CAS 2432-27-1) – Unsubstituted Pteridine-7-one Scaffold for Kinase Inhibitor Development and Nucleoside Probe Synthesis


7(8H)-Pteridinone (IUPAC: 8H-pteridin-7-one, CAS 2432-27-1) is the unsubstituted parent heterocycle of the pteridine-7(8H)-one family, a fused bicyclic system comprising a pyrimidine ring annulated to a pyrazine ring [1]. With molecular formula C₆H₄N₄O, molecular weight 148.12 g·mol⁻¹, XLogP −0.7, topological polar surface area 67.2 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and zero rotatable bonds, it presents a compact, planar, hydrogen-bonding-competent scaffold that serves as the core pharmacophore for multiple classes of kinase inhibitors (CDK4/6, PLK1, EGFR, RSK, FLT3, PI3K) and as the starting material for fluorescent pteridine adenosine nucleoside analogs [1][2]. The compound exists in tautomeric equilibrium with its 7(1H)-pteridinone form and exhibits a predicted pKa of 8.20 ± 0.20 .

Why 7(8H)-Pteridinone Cannot Be Replaced by Lumazine, Purine, or Pyrimidine Scaffolds in Research and Development Workflows


Although lumazine (pteridine-2,4-dione, CAS 487-21-8), purine, and pyrimidine scaffolds share structural ancestry with 7(8H)-pteridinone, they fail as functional replacements across key application dimensions. Lumazine carries two carbonyl groups at positions 2 and 4 versus the single carbonyl at position 7 in 7(8H)-pteridinone, resulting in a higher molecular weight (164.12 vs. 148.12 g·mol⁻¹), a substantially higher melting point (348–349 °C vs. ~230 °C decomp.), and distinct hydrogen-bonding topology that redirects molecular recognition away from the kinase hinge-binding motif characteristic of the 7(8H)-pteridinone scaffold [1]. The pyrimidine scaffold, while synthetically simpler, lacks the fused pyrazine ring that provides the additional hydrogen-bond acceptor and π-stacking surface essential for ATP-pocket occupancy in CDK and PLK kinases [2]. Purine isosteres can replace the pteridinone core in RSK inhibitors while maintaining activity, but lose the distinctive fluorescence quantum yields (Φ = 0.39–0.48 for 7(8H)-pteridinone-based nucleosides) and the regioselective N8-glycosylation chemistry that enables site-specific DNA probe construction [3][4]. The following quantitative evidence establishes where these differences are consequential for procurement and experimental design.

Quantitative Differentiation Evidence for 7(8H)-Pteridinone vs. Closest Structural Analogs and Alternative Scaffolds


Scaffold-Hopping from Pyrimidine to 7(8H)-Pteridinone Yields Subnanomolar EGFR T790M/L858R Inhibitors

A computational scaffold-hopping strategy starting from a pyrimidine-based EGFR inhibitor identified the pteridin-7(8H)-one scaffold as a high-3D-similarity replacement. The optimized pteridin-7(8H)-one derivatives 3q and 3x achieved subnanomolar IC₅₀ values against both wild-type EGFR and the clinically resistant T790M/L858R double mutant, whereas the parent pyrimidine scaffold lacked activity against the T790M mutant [1]. This represents a functional gain that is directly attributable to the pteridinone core.

EGFR T790M inhibitor scaffold hopping drug-resistant NSCLC irreversible kinase inhibitor

Pteridine-7(8H)-one Derivatives Achieve CDK4/6 Selectivity Comparable to Palbociclib with a Distinct Chemical Series

The pteridine-7(8H)-one derivative L2 inhibited CDK4 with IC₅₀ = 16.7 nM and CDK6 with IC₅₀ = 30.5 nM, while demonstrating excellent selectivity over CDK1, CDK2, CDK7, and CDK9 [1]. This potency profile is comparable to the FDA-approved CDK4/6 inhibitor palbociclib (CDK4 IC₅₀ = 11 nM; CDK6 IC₅₀ = 16 nM) [2], yet derives from a chemically distinct pteridine scaffold rather than the pyrido[2,3-d]pyrimidine core of palbociclib, offering an alternative intellectual property and selectivity landscape.

CDK4/6 inhibitor kinase selectivity cancer cell cycle breast cancer

Physicochemical Differentiation of 7(8H)-Pteridinone from Lumazine Dictates Divergent Synthetic Utility and Formulation Behavior

7(8H)-Pteridinone and lumazine differ decisively in molecular weight (148.12 vs. 164.12 g·mol⁻¹), hydrogen bond donor count (1 vs. 2), topological polar surface area (67.2 vs. ~87 Ų), XLogP (−0.7 vs. −0.4 predicted), and melting point (~230 °C decomp. vs. 348–349 °C) [1][2]. The lower molecular weight and reduced hydrogen-bond donor count of 7(8H)-pteridinone confer superior compliance with Lipinski's Rule of Five for downstream lead optimization, while its lower melting point and decomposition behavior impose different storage and handling requirements.

physicochemical properties scaffold selection medicinal chemistry formulation

7(8H)-Pteridinone-Based Fluorescent Nucleoside Analogs Outperform Purine-Based 2-Aminopurine in Structural Fidelity to Native Adenosine

The 4-amino-7(8H)-pteridinone scaffold is the core of two fluorescent adenosine analogs, 6MAP and DMAP, which exhibit monomer quantum yields of 0.39 and 0.48, excitation maxima at 310 and 330 nm, and a common emission maximum at 430 nm with monoexponential fluorescence lifetimes of 3.8 and 4.8 ns, respectively [1]. While the widely used purine-based probe 2-aminopurine (2AP) has a higher monomer quantum yield (Φ ≈ 0.68), it suffers from severe fluorescence quenching upon incorporation into oligonucleotides and introduces greater structural perturbation to DNA duplexes [2]. In contrast, 6MAP and DMAP are minimally disruptive as evidenced by melting temperatures of probe-containing duplexes very similar to unmodified controls [1].

fluorescent nucleoside DNA probe quantum yield oligonucleotide synthesis

Pteridinone Scaffold Enables PLK1/BRD4 Dual Inhibition at Nanomolar Potency, a Polypharmacology Profile Not Achievable with Simpler Heterocycles

The pteridinone derivative B2, bearing a sulfonyl moiety, simultaneously inhibits PLK1 (IC₅₀ = 6.3 nM) and BRD4 (IC₅₀ = 179 nM) in enzymatic assays, a dual-target profile that is enabled by the extended hydrogen-bonding and π-stacking capacity of the pteridinone bicyclic system [1]. This dual inhibition translates to potent antiproliferative activity against HCT116 (IC₅₀ = 0.30 μM), PC3 (IC₅₀ = 1.82 μM), and BT474 (IC₅₀ = 1.69 μM) cancer cell lines [1]. By contrast, monocyclic pyrimidine or purine scaffolds generally lack the surface area and hydrogen-bond acceptor distribution required to simultaneously engage both kinase and bromodomain pockets.

PLK1 inhibitor BRD4 inhibitor dual inhibitor polypharmacology anticancer

Regioselective N8-Functionalization of 4-Amino-7(8H)-pteridinone Enables Stereo- and Regiocontrolled Synthesis of Adenosine Analog Nucleosides

4-Amino-7(8H)-pteridinone undergoes DBU-mediated deprotonation and subsequent ribosylation with α-haloribofuranose derivatives to yield pteridine-N8-β-D-nucleosides with high stereo- and regioselectivity in good yields [1]. This N8-regioselective glycosylation is a direct consequence of the 7(8H)-pteridinone tautomeric form, where the N8 position is preferentially deprotonated and nucleophilic. By contrast, structurally related lumazine (2,4-dioxo) and pterin (2-amino-4-oxo) scaffolds undergo glycosylation at different ring positions or with different stereochemical outcomes, underscoring the unique synthetic utility of the 7(8H)-pteridinone core for constructing adenosine-mimetic nucleosides [2].

regioselective glycosylation nucleoside synthesis adenosine analog N8-ribosylation

High-Value Application Scenarios for 7(8H)-Pteridinone Based on Quantitative Differentiation Evidence


Lead Generation for Drug-Resistant EGFR T790M/L858R Non-Small Cell Lung Cancer Therapeutics

Medicinal chemistry programs targeting the EGFR T790M/L858R resistance mutation should prioritize 7(8H)-pteridinone as the core scaffold. The scaffold-hopping study by Zhou et al. (2013) demonstrated that this scaffold, when elaborated with appropriate warheads, yields irreversible inhibitors with subnanomolar potency against the T790M/L858R double mutant—activity unattainable from the pyrimidine starting scaffold [1]. The in vivo efficacy of compound 3x in an H1975 xenograft model, showing significant tumor growth inhibition and tumor stasis, provides translational validation specific to this scaffold [1].

CDK4/6 Inhibitor Lead Discovery with an Alternative Chemotype to Palbociclib

For cancer research groups seeking CDK4/6 inhibitor leads outside the crowded pyrido[2,3-d]pyrimidine patent landscape, the pteridine-7(8H)-one scaffold offers a validated alternative. The derivative L2 demonstrates CDK4 IC₅₀ = 16.7 nM and CDK6 IC₅₀ = 30.5 nM with selectivity over transcription-regulating CDKs (CDK1/2/7/9), achieving potency within ~1.5–2× of palbociclib from a structurally unrelated chemotype [2]. The scaffold has been further validated by independent research groups developing both CDK4/6-selective (7s, IC₅₀ = 34.0/65.1 nM) and CDK2-selective (KII-21, ~3–4× selectivity) inhibitors, confirming the tunability of kinase selectivity from this core [3][4].

Synthesis of Fluorescent Oligonucleotide Probes for Real-Time DNA–Protein Interaction Studies

Laboratories developing fluorescence-based assays for DNA-binding proteins, base-flipping enzymes, or DNA repair monitoring should procure 4-amino-7(8H)-pteridinone as the precursor for 6MAP and DMAP phosphoramidite synthesis. These adenosine analogs provide quantum yields of 0.39–0.48 as monomers, fluorescence lifetimes of 3.8–4.8 ns, and—critically—minimal perturbation of DNA duplex thermal stability upon incorporation, as confirmed by unchanged melting temperatures relative to unmodified controls [5]. This structural fidelity is a differentiating advantage over 2-aminopurine, which causes greater duplex destabilization [6].

Development of PLK1/BRD4 Dual-Targeting Agents for MYC-Driven or Mitotically Vulnerable Cancers

Research programs exploring synthetic lethal or polypharmacology strategies that simultaneously target mitotic kinase PLK1 and epigenetic reader BRD4 should use 7(8H)-pteridinone as the scaffold. Compound B2 (a sulfonyl-pteridinone derivative) achieves PLK1 IC₅₀ = 6.3 nM and BRD4 IC₅₀ = 179 nM from a single molecular framework, with cellular IC₅₀ values of 0.30–1.82 μM across colon, prostate, and breast cancer lines [7]. The scaffold's ability to present hydrogen-bond acceptors and aryl substituents to two structurally distinct protein pockets is a direct consequence of the pteridinone ring topology and is not replicable with monocyclic pyrimidine scaffolds.

Quote Request

Request a Quote for 7(8H)-Pteridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.